molecular formula C13H14ClN3O B2859789 (E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one CAS No. 900015-66-9

(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2859789
CAS No.: 900015-66-9
M. Wt: 263.73
InChI Key: AZVSBYRFCSOXMX-VOTSOKGWSA-N
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Description

(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C13H14ClN3O and its molecular weight is 263.73. The purity is usually 95%.
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Biological Activity

(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄ClN₃O
  • Molecular Weight : 263.72 g/mol
  • CAS Number : 900015-66-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects. The presence of the chlorine atom and dimethylamino group enhances its reactivity and potential therapeutic applications.

Biological Activity Against Pathogens

Research indicates that this compound exhibits promising in vitro activity against various pathogens:

PathogenFormEC₅₀ (µM)Reference
Trypanosoma bruceiTrypomastigote0.38
Leishmania infantumAxenic Amastigote>1.6
Leishmania donovaniPromastigote>15.6

The compound demonstrated submicromolar activity against the trypomastigote form of T. brucei, outperforming some reference drugs such as fexinidazole.

Cytotoxicity Studies

Cytotoxicity was assessed using the HepG2 cell line, revealing that the compound has a high CC₅₀ (>7.8 µM), indicating limited cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for further development in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Efficacy : A study evaluated the compound's efficacy against T. b. brucei and reported an EC₅₀ of 0.38 µM, highlighting its potential as an antitrypanosomal agent .
  • Solubility Issues : Despite its potent activity against T. b. brucei, the compound exhibited poor solubility in culture media, which may limit its effectiveness in vivo .
  • Comparative Studies : In comparative studies with other compounds, it was noted that while this compound showed promising results against specific pathogens, its overall solubility challenges necessitate further formulation work to enhance bioavailability .

Properties

IUPAC Name

(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-13(11(18)6-7-16(2)3)17-8-10(14)4-5-12(17)15-9/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVSBYRFCSOXMX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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